molecular formula C18H22ClN3OS2 B3002809 N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216751-63-1

N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B3002809
CAS RN: 1216751-63-1
M. Wt: 395.96
InChI Key: LCHLWTGPQOUBMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with various organic reagents . Similarly, other papers describe the synthesis of thiophene derivatives by coupling 2-aminothiazole and 2-amino-2-thiazoline with acid chlorides , and the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . These methods could potentially be adapted for the synthesis of "N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride".

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques. Infrared spectroscopy, 1H NMR, MS spectral data, and elemental analysis are commonly used for structural confirmation . X-ray diffraction methods have also been employed to determine the crystal structure of synthesized compounds, providing detailed information about the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of thiophene derivatives can be inferred from the synthesis and modification reactions described in the papers. For example, the condensation reactions to form Mannich base derivatives and the dehydrosulfurization to form carboxamides indicate that thiophene derivatives can participate in a variety of chemical transformations. These reactions are crucial for modifying the structure and potentially altering the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the biological activities of these compounds, such as antiarrhythmic, serotonin antagonist, antianxiety , anti-inflammatory , and anti-diabetic activities , suggest that they have favorable properties that allow them to interact with biological systems. The hydrochloride salts of some compounds have been shown to exhibit specific activities, which could be related to their improved solubility or stability in biological environments .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2.ClH/c1-13-7-4-8-14-16(13)19-18(24-14)21(11-6-10-20(2)3)17(22)15-9-5-12-23-15;/h4-5,7-9,12H,6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHLWTGPQOUBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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